5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid
Description
5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid is a heterocyclic compound featuring a fused triazoloquinazoline scaffold with a phenyl substituent at position 3 and a carboxylic acid group at position 6. The compound is commercially referenced as a discontinued product in heterocyclic chemistry catalogs, highlighting its niche synthetic and research applications .
Properties
IUPAC Name |
5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3/c21-15-11-7-6-10(16(22)23)8-12(11)20-14(17-15)13(18-19-20)9-4-2-1-3-5-9/h1-8,19H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSNEKUVCYQLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the condensation of o-azidobenzoic acid with phenylacetonitrile in methanolic sodium methoxide. This reaction forms 4,5-dihydro-5-oxo-3-phenyl-1,2,3-triazolo[1,5-a]quinazoline, which can be further processed to yield the desired carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H10N4O3
- Molecular Weight : 306.28 g/mol
- CAS Number : 1239751-40-6
The compound features a triazole ring fused with a quinazoline structure, which is significant for its biological activity.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of triazoloquinazolines exhibit notable anti-inflammatory properties. For instance, a synthesized library of pyrazolo[1,5-a]quinazolines was screened for their ability to inhibit inflammatory responses. Compounds similar to 5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid demonstrated significant inhibition of pro-inflammatory cytokines in vitro .
Anticancer Activity
The compound has been evaluated for its anticancer potential. Research has shown that certain triazoloquinazoline derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Study :
A specific study identified a related triazoloquinazoline compound that effectively inhibited the proliferation of breast cancer cells in vitro. The study utilized various assays to demonstrate the compound's ability to induce cell death through apoptosis mechanisms .
Anti-secretory Agents
Another promising application of 5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid is its potential use as an anti-secretory agent. Compounds in this class have been shown to reduce gastric acid secretion and are being explored for their efficacy in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .
Research Findings :
A patent describes the synthesis of related compounds that exhibit anti-secretory activity when tested in animal models. These findings suggest that the triazoloquinazoline scaffold could be effective in developing new treatments for excess stomach acidity .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism by which 5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The phenyl group and carboxylic acid moiety can engage in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to specific receptors or enzymes. The triazole and quinazoline rings may participate in π-π stacking and other non-covalent interactions, further modulating its biological activity.
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Modifications
Key Findings :
- Substitutions at position 3 (e.g., phenyl vs. 4-methoxyphenyl) modulate electronic and steric effects, influencing bioavailability and receptor affinity .
Activity Comparison with Thieno-Fused Triazolopyrimidines
Table 2: Anticancer Activity of Fused Triazoloheterocycles
Key Findings :
- Thieno-fused triazolopyrimidines exhibit moderate anticancer activity, likely due to improved planarity and π-π stacking with cellular targets .
- The target compound’s carboxylic acid group could address solubility limitations seen in ester derivatives (e.g., ethyl 4-methyl analog), though its biological activity remains uncharacterized .
Biological Activity
5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid (CAS Number: 1239751-40-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinazoline core fused with a triazole ring, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of 5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid is CHNO, with a molecular weight of approximately 306.28 g/mol. The structure includes functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 306.28 g/mol |
| CAS Number | 1239751-40-6 |
| Purity | >90% |
Biological Activity
Research has indicated that compounds containing the quinazoline and triazole moieties exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that derivatives of quinazoline and triazole can possess significant antimicrobial properties. For instance, compounds similar to 5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid have been evaluated for their effectiveness against various bacterial strains.
Anticancer Activity
Quinazoline derivatives are well-documented for their anticancer potential. The mechanisms by which these compounds exert their effects include:
- Inhibition of DNA repair enzymes : This leads to increased sensitivity of cancer cells to DNA-damaging agents.
- EGFR Inhibition : Many quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.
- Tubulin Polymerization Inhibition : This action disrupts microtubule dynamics essential for cell division.
In vitro studies have demonstrated that compounds similar to 5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid exhibit cytotoxicity against various cancer cell lines with IC values in the nanomolar range.
Case Studies
A notable study investigated the effects of triazoloquinazoline derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
The biological activity of 5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid can be attributed to its ability to interact with various biological macromolecules. Techniques such as molecular docking simulations have been employed to elucidate its binding affinity towards specific targets such as EGFR and other kinases involved in cancer progression.
Q & A
Q. What are the common synthetic routes for 5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of precursors like 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate under reflux, followed by functionalization of the triazole and quinazoline cores. Key parameters include solvent selection (e.g., ethanol or DMF), catalysts (e.g., benzyltributylammonium bromide), and temperature control (80–120°C). Yield optimization requires monitoring via TLC and iterative adjustment of stoichiometry .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinazoline-triazole fused core and substituent positions. Infrared (IR) spectroscopy validates carbonyl (C=O) and amide (N–H) functionalities. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity (>95%) .
Q. What in vitro assays are used to evaluate its biological activity?
Standard assays include:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How do substituent variations at the phenyl and carboxamide groups influence bioactivity?
Comparative studies show that electron-withdrawing groups (e.g., 4-Cl or 4-F on the benzyl moiety) enhance antimicrobial potency by 2–4-fold compared to electron-donating groups (e.g., 4-OCH₃). The 3-methylphenyl substituent improves lipophilicity, increasing blood-brain barrier permeability in neuroactivity studies . Data contradictions arise in anticancer activity, where steric bulk (e.g., p-tolyl) may reduce efficacy despite improved solubility .
Q. What strategies resolve contradictions in solubility vs. activity data for derivatives of this compound?
Q. How can computational methods predict the mechanism of action for triazoloquinazoline derivatives?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with proposed targets like DNA gyrase or EGFR kinase. For example, the triazole moiety forms π-π stacking with ATP-binding pockets, while the quinazoline core stabilizes hydrophobic interactions .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life and metabolic stability (e.g., CYP450 assays).
- Formulation optimization : Nanoemulsions or liposomal encapsulation enhance bioavailability in rodent models .
Methodological Challenges and Solutions
Q. How are synthetic impurities or by-products identified and mitigated?
HPLC-PDA (photodiode array detection) at 254 nm resolves regioisomeric by-products (e.g., triazole ring positional isomers). Recrystallization in ethyl acetate/hexane (7:3) achieves >99% purity .
Q. What approaches validate target engagement in cellular models?
- Pull-down assays : Biotinylated derivatives isolate protein targets from lysates.
- CRISPR-Cas9 knockout : Gene-edited cell lines (e.g., EGFR-KO) confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
